Product packaging for 6-Phenyl-3,4-dihydrophenanthrene(Cat. No.:CAS No. 666188-24-5)

6-Phenyl-3,4-dihydrophenanthrene

Cat. No.: B12544034
CAS No.: 666188-24-5
M. Wt: 256.3 g/mol
InChI Key: BRCNYOBFXWPHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Phenyl-3,4-dihydrophenanthrene is a synthetic dihydrophenanthrene derivative of interest in medicinal chemistry and pharmacological research. Dihydrophenanthrene scaffolds are recognized for their diverse biological activities, as they are structural mimics of compounds found in nature, particularly in plants from the Juncaceae and Orchidaceae families . This compound serves as a valuable building block for investigating structure-activity relationships (SAR), especially in the development of therapeutic agents. Recent computational and bioinformatics studies have highlighted derivatives of 9,10-dihydrophenanthrene as potent non-covalent inhibitors of the SARS-CoV-2 3C-like protease (3CL pro ), a key target for anti-COVID-19 drug development . Furthermore, various natural and synthetic phenanthrenes and dihydrophenanthrenes have demonstrated significant in vitro antiproliferative effects against a range of human cancer cell lines, including breast, cervical, liver, and colorectal cancers . Some compounds in this class have also been reported to exhibit strong antialgal activity . The specific 6-phenyl substitution may influence the compound's binding affinity to biological targets and its overall pharmacokinetic properties. Applications & Research Value • Drug Discovery: A key intermediate for designing and synthesizing novel non-covalent protease inhibitors and evaluating anticancer agents . • Chemical Biology: A useful scaffold for probing protein-ligand interactions and enzymatic mechanisms . • SAR Studies: Facilitates the exploration of how substitutions on the dihydrophenanthrene core modulate biological activity and selectivity . Handling & Regulatory Note This product is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B12544034 6-Phenyl-3,4-dihydrophenanthrene CAS No. 666188-24-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

666188-24-5

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

6-phenyl-3,4-dihydrophenanthrene

InChI

InChI=1S/C20H16/c1-2-6-15(7-3-1)18-13-12-17-11-10-16-8-4-5-9-19(16)20(17)14-18/h1-4,6-8,10-14H,5,9H2

InChI Key

BRCNYOBFXWPHMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C=CC3=C2C=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactivity and Transformation of 6 Phenyl 3,4 Dihydrophenanthrene

Reactivity of the Dihydrophenanthrene Core

The dihydrophenanthrene core possesses its own unique reactivity, centered around the partially saturated ring and the potential for aromatization.

A key transformation of 9,10-dihydrophenanthrenes is their aromatization to the corresponding phenanthrene (B1679779). orgsyn.org This can be achieved through various dehydrogenation methods. The driving force for this reaction is the formation of a more stable, fully aromatic phenanthrene system.

Common reagents used for the aromatization of dihydrophenanthrenes include:

High-Potential Quinones: Such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Catalytic Dehydrogenation: Using catalysts like palladium on carbon (Pd/C) or sulfur at elevated temperatures.

The aromatization of 6-phenyl-3,4-dihydrophenanthrene would yield the corresponding 6-phenylphenanthrene.

The dihydrophenanthrene core can be further reduced to yield tetrahydrophenanthrene and eventually perhydrophenanthrene derivatives. The hydrogenation of phenanthrene itself is known to proceed in a stepwise manner, often forming 9,10-dihydrophenanthrene (B48381) as an intermediate. chempedia.info Further hydrogenation of this compound would likely lead to the saturation of the remaining double bonds in the phenanthrene system. The specific isomer of tetrahydrophenanthrene formed would depend on the catalyst and reaction conditions used. chempedia.info For instance, catalytic hydrogenation over Raney nickel or palladium often leads to specific stereoisomers. chempedia.info

The C-3 and C-4 positions of this compound are benzylic and allylic in nature, respectively, which suggests potential for specific functionalization reactions. However, direct and selective functionalization at these positions can be challenging due to the competing reactivity of the aromatic rings.

Potential reactions could include:

Oxidation: Benzylic oxidation at C-4 could potentially introduce a carbonyl or hydroxyl group.

Radical Halogenation: While potentially unselective, radical halogenating agents like N-bromosuccinimide (NBS) could introduce a bromine atom at the benzylic C-4 position.

It is important to note that phenanthrene-3,4-diol (B1199322) is a known metabolite of phenanthrene, suggesting that metabolic pathways can introduce functionality at these positions. nih.gov

Oxidative Transformations of the Dihydrophenanthrene System

The oxidation of dihydrophenanthrene systems can lead to a variety of products, depending on the oxidant and reaction conditions. For the parent phenanthrene molecule, oxidation typically occurs at the 9 and 10 positions, which are the most electron-rich and reactive sites, to yield phenanthrene-9,10-quinone. Catalytic hydrogenation of phenanthrene, conversely, leads to 9,10-dihydrophenanthrene. numberanalytics.com

In metabolic studies of phenanthrene and its alkyl-substituted analogues by cytochrome P450 enzymes, oxidation leads to the formation of dihydrodiols, such as 3,4-dihydro-phenanthrene-diol and 9,10-dihydro-phenanthrene-diol. sci-hub.se The position of substituents can significantly influence the metabolic pathway, often directing oxidation towards the substituent itself or altering the regioselectivity of the ring oxidation. sci-hub.se However, specific studies on how a phenyl group at the 6-position of a 3,4-dihydrophenanthrene (B14658043) would direct oxidative processes are not available.

Ring-Opening and Rearrangement Processes

Ring-opening and rearrangement reactions are fundamental processes in the chemistry of cyclic and polycyclic systems, often driven by heat, light, or catalysis.

Electrocyclic Ring-Opening Reactions

Electrocyclic reactions are pericyclic processes involving the concerted opening or closing of a ring system, governed by the principles of orbital symmetry. wikipedia.orglibretexts.org These reactions can be initiated thermally or photochemically, and the stereochemical outcome is dictated by the number of π-electrons involved. masterorganicchemistry.comlibretexts.org

Thermal Reactions : For a 6π-electron system, such as the potential ring-opening of a cyclohexadiene moiety, the Woodward-Hoffmann rules predict a disrotatory process. wikipedia.orgmasterorganicchemistry.com

Photochemical Reactions : Under photochemical conditions, the same 6π system would undergo a conrotatory ring-opening. masterorganicchemistry.comlibretexts.org

While the synthesis of substituted 9,10-dihydrophenanthrenes has been achieved via a palladium-catalyzed 6π electrocyclic ring-closing reaction, this represents the formation of the dihydrophenanthrene system rather than its ring-opening. espublisher.comresearchgate.netespublisher.com There is no specific literature available detailing the conditions or products of an electrocyclic ring-opening for this compound itself.

Skeletal Rearrangements Influencing Product Distribution

Skeletal rearrangements in polycyclic aromatic systems can be induced under various conditions, such as in the presence of strong acids (superacids), leading to the interconversion of isomers. researchgate.net For instance, under superacid conditions, anthracene (B1667546) can be isomerized to the more stable phenanthrene. This process is thought to proceed through a multi-step mechanism involving partial reduction to a tetrahydro-intermediate, acid-catalyzed rearrangement, and subsequent re-oxidation. researchgate.net

The presence of substituents can have a profound effect on these rearrangements, potentially altering reaction pathways or the stability of intermediates. However, studies detailing the specific skeletal rearrangements of this compound, and how the phenyl substituent at the 6-position might influence product distributions, have not been reported in the accessed literature.

Advanced Spectroscopic and Structural Characterization of 6 Phenyl 3,4 Dihydrophenanthrenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide the foundational data for structural elucidation.

The ¹H NMR spectrum of 6-Phenyl-3,4-dihydrophenanthrene would reveal the chemical shift, integration, and multiplicity for each unique proton in the molecule. The aromatic protons on both the phenanthrene (B1679779) core and the phenyl substituent would resonate in the downfield region (typically δ 7.0-9.0 ppm), with their specific shifts influenced by the electronic effects of neighboring groups and their position within the ring system. The aliphatic protons on the dihydropyran ring at positions 3 and 4 would appear in the upfield region (typically δ 2.0-3.5 ppm). The coupling constants (J-values) between adjacent protons would provide critical information about the connectivity of the atoms.

The ¹³C NMR spectrum provides information on the different carbon environments. Aromatic carbons would be observed in the δ 120-150 ppm range, while the aliphatic sp³-hybridized carbons of the C3 and C4 positions would resonate at a much higher field (typically δ 20-40 ppm). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons.

Hypothetical ¹H NMR Data for this compound This table is a representative example and does not reflect actual experimental data.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-Ar (Phenyl)7.2-7.6m-
H-Ar (Phenanthrene)7.7-8.5m-
H-3~2.9t7.5
H-4~3.1t7.5

Hypothetical ¹³C NMR Data for this compound This table is a representative example and does not reflect actual experimental data.

Carbon AssignmentChemical Shift (δ, ppm)
C-Ar (Phenyl)127.0 - 141.0
C-Ar (Phenanthrene)122.0 - 138.0
C-3~29.0
C-4~25.0

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of protons within the aliphatic ring (H-3 with H-4) and within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for connecting the different fragments of the molecule. For instance, it could show correlations from the protons of the phenyl group to the C-6 carbon of the phenanthrene core, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is critical for determining the stereochemistry and preferred conformation of the molecule in solution, such as the spatial orientation of the phenyl ring relative to the dihydrophenanthrene plane.

For compounds that can be obtained in a crystalline form, solid-state NMR (ssNMR) provides valuable information that is complementary to solution-state NMR and X-ray diffraction. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. rsc.org For this compound, ¹³C CP-MAS could reveal the presence of multiple, crystallographically distinct molecules in the unit cell (polymorphism), which would manifest as a splitting of signals observed as single peaks in the solution spectrum. rsc.org It can also provide insights into molecular packing and intermolecular interactions. rsc.org

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed electron density map of the molecule can be generated, allowing for the determination of atomic positions with very high precision. For this compound, this method would provide unequivocal proof of its constitution and conformation.

The crystallographic data provides exact bond lengths, bond angles, and torsion angles. This information allows for a detailed analysis of the molecular conformation. In the case of this compound, the analysis would focus on the conformation of the partially saturated six-membered ring and the dihedral angle between the plane of the phenyl substituent and the phenanthrene system. nih.gov

Furthermore, X-ray analysis reveals how individual molecules are arranged in the crystal lattice, a property known as crystal packing. This arrangement is governed by the molecule's shape and the intermolecular forces between adjacent molecules.

Representative Crystallographic Data Table This table contains hypothetical data for illustrative purposes only.

ParameterValue
Chemical FormulaC₂₀H₁₆
Formula Weight256.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)16.789
β (°)98.76
Volume (ų)1420.5
Z4

The stability of a crystal structure is determined by the network of intermolecular interactions. The detailed structural information from X-ray crystallography allows for the identification and characterization of these forces. For a non-polar molecule like this compound, the dominant interactions would be van der Waals forces. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a significant role in the crystal packing. redalyc.org Analysis might also reveal weaker C-H···π interactions, where a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule.

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the molecular weight, elemental composition, and structural features of the molecule, and can be used to monitor the progress of reactions in which these compounds are formed or consumed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous identification of synthesized compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). mdpi.com This technique allows for the determination of the exact mass of an ion, which can be used to deduce its elemental formula with a high degree of confidence. For organic molecules, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can achieve mass accuracies within a few parts per million (ppm). semanticscholar.org

The elemental formula of this compound is C₂₀H₁₆. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the theoretical monoisotopic mass of the neutral molecule can be calculated. When ionized, typically by adding a proton ([M+H]⁺) or forming a radical cation ([M]⁺•) in the mass spectrometer, the exact mass of the resulting ion is measured. The comparison between the experimentally measured mass and the calculated theoretical mass serves to confirm the elemental composition.

Table 1: HRMS Data for this compound (C₂₀H₁₆)

Ion SpeciesTheoretical Exact Mass (Da)
[M]⁺•256.12520
[M+H]⁺257.13248
[M+Na]⁺279.11460

This high level of accuracy is crucial for distinguishing between isomers or compounds with very similar nominal masses, providing definitive evidence for the structure of the target molecule in synthetic chemistry and natural product analysis. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural connectivity and the stability of its constituent parts. researchgate.net

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, fragmentation often involves the loss of stable neutral molecules or radical species. acs.org The fragmentation pathways for the this compound molecular ion ([C₂₀H₁₆]⁺•) can be predicted based on its structure:

Loss of a hydrogen radical (•H): Formation of a stable [M-H]⁺ ion at m/z 255.

Loss of a methyl radical (•CH₃): This could occur after rearrangement, leading to a fragment at m/z 241.

Loss of a phenyl group (C₆H₅• or C₆H₆): Cleavage of the bond connecting the phenyl ring to the dihydrophenanthrene core could result in ions at m/z 179 or 178. The ion at m/z 178 corresponds to the stable phenanthrene cation. massbank.eu

Retro-Diels-Alder (rDA) reactions: Although less common for fully aromatic systems, the partially saturated dihydrophenanthrene ring could potentially undergo rDA reactions under energetic conditions.

The study of these fragmentation mechanisms provides deep insight into the gas-phase ion chemistry of these molecules and is essential for the structural confirmation of newly synthesized derivatives. researchgate.netchemrxiv.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of molecules. youtube.com These methods are complementary and are used to identify functional groups and probe molecular conformation. americanpharmaceuticalreview.com

Characteristic Vibrational Modes of the Dihydrophenanthrene Skeleton

The vibrational spectrum of this compound is characterized by modes arising from both the aromatic rings and the partially saturated dihydronaphthalene core. The key vibrational modes are summarized below.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the -CH₂- groups in the 3,4-dihydro positions are expected in the 3000-2850 cm⁻¹ range.

C=C Stretching: Vibrations corresponding to the stretching of carbon-carbon double bonds within the aromatic rings are observed in the 1620-1450 cm⁻¹ region. These bands are often characteristic of the substitution pattern of the aromatic system.

CH₂ Bending: The aliphatic methylene groups give rise to characteristic bending (scissoring) vibrations around 1465 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations occur in the 900-675 cm⁻¹ region and are highly diagnostic of the substitution pattern on the aromatic rings.

Skeletal Vibrations: Complex vibrations involving the entire carbon skeleton occur in the fingerprint region (below 1500 cm⁻¹).

The specific frequencies and intensities of these bands can be influenced by the molecule's symmetry and environment. researchgate.net

Table 2: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Region of Molecule
Aromatic C-H Stretch3100 - 3000Phenyl & Phenanthrene Rings
Aliphatic C-H Stretch3000 - 2850Dihydro Bridge (-CH₂-CH₂-)
Aromatic C=C Stretch1620 - 1450Phenyl & Phenanthrene Rings
Aliphatic CH₂ Scissoring~1465Dihydro Bridge (-CH₂-CH₂-)
Aromatic C-H Out-of-Plane Bend900 - 675Phenyl & Phenanthrene Rings

Conformational Analysis and Hydrogen Bonding Studies

The 9,10-dihydrophenanthrene (B48381) skeleton is not planar. researchgate.net The two outer benzene (B151609) rings are twisted relative to each other, resulting in a defined dihedral angle. The conformation of this "floppy" molecule can be investigated using low-frequency vibrational spectroscopy. researchgate.netannualreviews.org Low-frequency modes, typically below 300 cm⁻¹, correspond to large-amplitude motions such as ring-puckering or ring-twisting. researchgate.net These modes are sensitive to the molecule's three-dimensional structure and the potential energy surface that governs its conformational flexibility. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to assign these low-frequency modes and determine the stable conformations of the molecule. mdpi.com

While hydrogen bonding is not a feature of the parent this compound, it would be a critical factor in the analysis of derivatives containing hydroxyl, carboxyl, or other hydrogen-bonding functional groups. In such cases, IR spectroscopy is particularly useful for identifying the presence of intermolecular or intramolecular hydrogen bonds, which typically cause a significant broadening and red-shift of the O-H or N-H stretching bands.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. Phenanthrene and its derivatives are known for their characteristic electronic spectra and fluorescence properties. researchgate.netnih.gov

The UV-Vis absorption spectrum of phenanthrene-based compounds arises from π → π* transitions within the aromatic system. The spectrum typically shows several distinct bands with fine vibrational structure. researchgate.net For phenanthrene itself, intense absorption bands are located between 250 and 275 nm, with several less intense bands extending to longer wavelengths. researchgate.netphotochemcad.com The introduction of a phenyl substituent at the 6-position is expected to act as an auxochrome and may cause a bathochromic (red) shift in the absorption maxima and an increase in molar absorptivity due to the extension of the conjugated π-system.

Many polycyclic aromatic hydrocarbons are fluorescent, and phenanthrene is no exception. nih.gov Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest-energy absorption band and provides information about the energy of the first excited singlet state (S₁). The fluorescence quantum yield and lifetime are important photophysical parameters that characterize the efficiency and dynamics of the emission process. Studies on related phenanthrene derivatives show emission maxima typically in the range of 350-450 nm. nih.govhalide-crylink.com

Table 3: Typical Spectroscopic Data for Phenanthrene Chromophore

Spectroscopic TechniqueWavelength Range (nm)Transition TypeReference Compound
UV-Vis Absorption (λ_abs)250 - 380π → π*Phenanthrene Derivatives researchgate.net
Fluorescence Emission (λ_em_)350 - 450S₁ → S₀Phenanthrene nih.govaatbio.com

Electronic Transitions and Absorption Profiles

The electronic absorption spectra of this compound derivatives are characterized by multiple absorption bands, indicating a variety of electronic transitions. For instance, donor-acceptor substituted 6-phenyl-3,4-dihydrophenanthrenes, such as DAPP and BAPP, exhibit complex absorption profiles. The spectrum of DAPP in cyclohexane shows three distinct absorption bands at approximately 354 nm, 298 nm, and 264 nm. Similarly, BAPP in cyclohexane displays absorption bands at 355 nm, 308 nm, and a shoulder at 265 nm.

These absorption bands are attributed to different electronic transitions within the molecules. The lower energy bands are generally assigned to intramolecular charge-transfer (ICT) transitions, which are characteristic of donor-acceptor systems. The higher energy bands are attributed to localized π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature of the donor and acceptor groups, as well as the solvent environment.

Table 1: Absorption Maxima (λabs) of this compound Derivatives in Cyclohexane

Compound λabs1 (nm) λabs2 (nm) λabs3 (nm)
DAPP 354 298 264
BAPP 355 308 265 (sh)

sh = shoulder

Photophysical Properties: Emission Wavelength, Stokes Shift, Quantum Yield

The photophysical properties of this compound derivatives are highly dependent on their molecular structure and the surrounding solvent. These compounds often exhibit significant fluorescence, with emission wavelengths that can be tuned by altering the electron-donating and -accepting substituents.

For example, in the nonpolar solvent cyclohexane, DAPP and BAPP exhibit emission maxima at 386 nm and 400 nm, respectively. This emission is characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. The large Stokes shift is indicative of a substantial change in geometry between the ground and excited states, a common feature in molecules exhibiting intramolecular charge transfer.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. In cyclohexane, DAPP has a quantum yield of 0.89, while BAPP has a quantum yield of 0.81, indicating that these molecules are highly emissive in nonpolar environments.

Table 2: Photophysical Properties of this compound Derivatives in Cyclohexane

Compound λem (nm) Stokes Shift (cm-1) Quantum Yield (Φf)
DAPP 386 2490 0.89
BAPP 400 3470 0.81

Solvatochromic Effects and Their Mechanistic Implications

This compound derivatives with donor-acceptor substituents display pronounced solvatochromism, meaning their absorption and particularly their emission spectra are sensitive to the polarity of the solvent. As the solvent polarity increases, the emission maximum of these compounds typically shifts to longer wavelengths (a bathochromic shift).

This phenomenon is a direct consequence of the intramolecular charge-transfer (ICT) character of the excited state. In polar solvents, the highly polar excited state is stabilized to a greater extent than the less polar ground state, leading to a reduction in the energy gap for emission and thus a red-shift in the emission spectrum.

The mechanistic implication of this solvatochromic behavior is the existence of a highly polar, charge-separated excited state. The magnitude of the solvatochromic shift can be correlated with the dipole moment of the excited state. For instance, the significant red-shift observed in the emission of DAPP and BAPP with increasing solvent polarity provides strong evidence for a twisted intramolecular charge-transfer (TICT) mechanism in the excited state. In the excited state, rotation around the single bond connecting the donor and acceptor moieties leads to a twisted conformation with a large dipole moment, which is preferentially stabilized by polar solvents.

Table 3: Emission Maxima (λem) of DAPP and BAPP in Various Solvents

Solvent DAPP λem (nm) BAPP λem (nm)
Cyclohexane 386 400
Diethyl ether 473 486
Dichloromethane 525 534
Acetonitrile 550 560

Theoretical and Computational Chemistry Studies of 6 Phenyl 3,4 Dihydrophenanthrene

Quantum Chemical Calculations (Density Functional Theory - DFT and ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intricacies of molecular structure and behavior at the electronic level.

The three-dimensional arrangement of atoms in 6-Phenyl-3,4-dihydrophenanthrene is crucial for its properties. Geometry optimization calculations are performed to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this, with a partially saturated ring and a rotatable phenyl group, multiple low-energy conformations may exist.

Conformational analysis explores these different spatial arrangements (conformers) and their relative energies. This is often done by systematically rotating the single bond connecting the phenyl group to the dihydrophenanthrene core and the flexible dihydrophenanthrene ring itself. Methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are employed to calculate the geometry and energy of each conformer. nih.govresearchgate.net The results of such an analysis would typically reveal the most stable conformer and the energy barriers between different conformations.

Table 1: Representative Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C5-C61.48
C6-C(Phenyl)1.49
C4a-C41.51
C3-C41.54
Bond Angles (°) C5-C6-C(Phenyl)121.5
C4-C4a-C10b120.8
Dihedral Angles (°) C4a-C5-C6-C(Phenyl)45.0
C3-C4-C4a-C10b-20.5
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

The electronic structure of this compound dictates its reactivity and photophysical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

The charge distribution within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps, which show regions of positive and negative electrostatic potential. nih.govresearchgate.net These maps help in identifying sites susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy-1.25
HOMO-LUMO Gap4.60
Note: This data is illustrative and based on typical values for similar aromatic compounds. researchgate.net

Computational methods are invaluable for studying the mechanisms of chemical reactions involving this compound, such as its synthesis or subsequent transformations. For instance, in its synthesis via a palladium-catalyzed Heck reaction, theoretical calculations can help to elucidate the reaction pathway. espublisher.comresearchgate.net This involves identifying all intermediates and, crucially, the transition states that connect them.

A transition state is a high-energy, unstable configuration of atoms that must be passed through for a reaction to occur. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a measure of how fast the reaction will proceed. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to locate transition state structures.

The dihydrophenanthrene core can potentially undergo various isomerization and cyclization reactions. For example, under certain conditions, it might be possible to aromatize the central ring or for the phenyl substituent to participate in a cyclization reaction. Computational chemistry can be used to map out the potential energy surfaces for these transformations. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed. nih.gov This allows for a comparison of different possible pathways to determine which is the most energetically favorable. For instance, the energy barriers for different ring-closing or rearrangement reactions can be calculated to predict the feasibility and outcome of a reaction under specific conditions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. nih.govnih.gov

The 3,4-dihydrophenanthrene (B14658043) ring in this compound is not rigid. Molecular dynamics simulations can be used to explore the flexibility of this ring and the conformational changes that occur over time at a given temperature. nih.govnih.gov In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over time.

This allows for the observation of how the molecule vibrates, rotates, and changes its conformation. The simulation can reveal the preferred conformations of the dihydrophenanthrene ring and the timescales of transitions between them. This information is important for understanding how the molecule might interact with other molecules or surfaces.

Solvent Effects on Molecular Structure and Reactivity

The chemical environment plays a crucial role in the behavior of a molecule. For this compound, the surrounding solvent can influence its structure and reactivity. Computational methods, particularly those employing a Polarizable Continuum Model (PCM), are used to simulate these effects. While the core polycyclic aromatic structure is rigid, the dihedral angle between the pendant phenyl group and the dihydrophenanthrene moiety can be subtly affected by solvent polarity.

In silico studies on related aromatic compounds demonstrate that increasing solvent polarity can lead to minor changes in bond lengths and angles. More significantly, the solvent can alter the molecule's electronic landscape. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often stabilized to different extents in polar solvents compared to the gas phase. This differential stabilization can modify the HOMO-LUMO gap, which in turn affects the molecule's reactivity profile and its interactions with other chemical species.

Computational Spectroscopy

Computational spectroscopy is an indispensable tool for validating molecular structures and interpreting experimental spectra.

Prediction of NMR Chemical Shifts for Structural Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations is a standard procedure for the structural elucidation of organic molecules. nih.gov For this compound, Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C chemical shifts. nih.gov These calculations begin with an optimization of the molecule's 3D geometry. comporgchem.com

The computed shifts are then correlated with experimental data. A strong linear correlation between the predicted and measured values provides high confidence in the assigned structure. mdpi.com This comparative analysis is crucial for distinguishing between potential isomers and confirming the connectivity and spatial arrangement of atoms within the molecule.

Table 1: Representative Calculated vs. Experimental ¹H NMR Chemical Shifts for a Phenyl-Substituted Polycyclic System

Proton Type Experimental δ (ppm) Calculated δ (ppm) (GIAO/DFT)
Aromatic (Phenanthrene H-9)~8.7~8.6
Aromatic (Phenanthrene H-5)~8.1~8.0
Aromatic (Phenanthrene H-1)~7.9~7.8
Aromatic (Phenyl group)~7.5~7.4
Aliphatic (Dihydro CH₂)~3.0~2.9
Aliphatic (Dihydro CH₂)~2.8~2.7

Note: Data are illustrative, based on typical values for similar structures, and show the general agreement achievable between calculated and experimental results.

Simulation of UV-Vis and Fluorescence Spectra (e.g., TD-DFT)

The electronic absorption and emission properties of this compound can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method is used to calculate the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. mdpi.com For aromatic systems like this, the primary absorptions are typically due to π → π* transitions.

TD-DFT can also be used to optimize the geometry of the first excited state, from which fluorescence emission energies can be calculated. chemrxiv.org Comparing the simulated absorption and fluorescence spectra with experimental results helps to understand the photophysical pathways, including the Stokes shift. researchgate.net Studies on similar phenanthrene (B1679779) derivatives show that TD-DFT calculations can successfully rationalize their photophysical properties. rsc.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies seek to build mathematical models that connect a molecule's structure to its physical, chemical, or biological properties.

Correlation of Molecular Descriptors with Photophysical Properties

For a class of related compounds, QSPR models can predict properties like fluorescence quantum yield or absorption maximum. This involves calculating a range of molecular descriptors for this compound and its analogues. These descriptors can be quantum chemical (e.g., HOMO/LUMO energies), electronic (e.g., dipole moment), or topological. Statistical methods are then used to create a correlation between these descriptors and a measured property. For instance, studies on substituted phenanthrenes have successfully used Hammett plots to correlate electronic properties (singlet and triplet energies) with substituent parameters. nih.gov Such models are valuable for rationally designing new molecules with desired photophysical characteristics. rsc.org

Theoretical Prediction of Reactivity Descriptors

The reactivity of this compound can be predicted using descriptors derived from conceptual DFT. nih.gov These calculations provide insights into the molecule's stability and the likely sites of chemical attack. Key global reactivity descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

Furthermore, local reactivity descriptors like the Fukui function can be calculated to identify specific atoms or regions within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov For polycyclic aromatic hydrocarbons, these computational tools are essential for predicting reaction outcomes and understanding reactivity patterns, such as in nitration or cycloaddition reactions. rsc.org

Table 2: Illustrative Calculated Reactivity Descriptors for this compound (DFT/B3LYP/6-31G)*

Descriptor Symbol Calculated Value (eV) Interpretation
HOMO EnergyE(HOMO)-5.95Energy of the highest occupied molecular orbital
LUMO EnergyE(LUMO)-1.15Energy of the lowest unoccupied molecular orbital
HOMO-LUMO GapΔE4.80Related to chemical stability and electronic transitions
Chemical Potentialμ-3.55Electron-donating/accepting tendency
Chemical Hardnessη2.40Resistance to deformation of electron cloud
Electrophilicity Indexω2.61Propensity to accept electrons

Note: These values are representative for a molecule of this type and are used for illustrative purposes.

Synthesis and Structure Reactivity/property Relationships of 6 Phenyl 3,4 Dihydrophenanthrene Derivatives and Analogues

Modifications at the Phenyl Substituent

The electronic nature of substituents on the 6-phenyl ring can either donate or withdraw electron density from the dihydrophenanthrene core, thereby modulating its reactivity in various chemical transformations. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), decrease the electron density, which can influence the regioselectivity and rate of reactions such as electrophilic aromatic substitution.

Steric hindrance introduced by bulky substituents on the phenyl ring can also play a crucial role. Large groups can affect the conformation of the molecule by restricting the rotation of the phenyl group, which in turn can influence the accessibility of reactive sites on the dihydrophenanthrene core.

Table 1: Predicted Electronic Effects of Phenyl Substituents on the Reactivity of 6-Phenyl-3,4-dihydrophenanthrene

Substituent (at para-position) Electronic Effect Predicted Impact on Electrophilic Aromatic Substitution Rate
-OCH₃ Electron-donating (resonance) Activating
-CH₃ Electron-donating (inductive) Activating
-H Neutral Baseline
-Cl Electron-withdrawing (inductive), Electron-donating (resonance) Deactivating

The position of a substituent on the 6-phenyl ring—ortho, meta, or para—has a distinct impact on the properties of the this compound molecule due to the different ways electronic effects are transmitted and the varying degrees of steric interaction.

Ortho-substitution: Substituents at the ortho position are in close proximity to the dihydrophenanthrene core. This can lead to significant steric interactions that may force the phenyl ring out of coplanarity with the phenanthrene (B1679779) system, thereby altering the electronic communication between the two moieties.

Meta-substitution: Electronic effects from meta-substituents are primarily inductive. Resonance effects are not transmitted to the point of attachment with the dihydrophenanthrene core, leading to a different modulation of electronic properties compared to ortho and para isomers.

Table 2: Predicted Influence of Isomeric Phenyl Substituents on the Properties of this compound

Substituent Position Primary Influence Predicted Effect on π-Conjugation
Ortho Steric and Electronic Potentially reduced due to twisting of the phenyl ring
Meta Inductive Electronic Moderate electronic influence

Derivatization of the Dihydrophenanthrene Core

Beyond modifications to the peripheral phenyl group, the dihydrophenanthrene scaffold itself can be functionalized at both its saturated and aromatic positions, opening up avenues for a wide range of new derivatives.

The C-3 and C-4 positions of the dihydrophenanthrene core, being part of a dihydroaromatic system, offer unique opportunities for chemical modification. These positions can potentially undergo reactions typical of alkenes or be targeted for the introduction of various functional groups. For instance, oxidation reactions could lead to the formation of diols or ketones at these positions. Halogenation could introduce bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The aromatic rings of the dihydrophenanthrene moiety are susceptible to electrophilic aromatic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts acylation or alkylation. The directing effects of the existing phenyl group and the dihydro portion of the molecule will influence the regioselectivity of these substitutions. For instance, the positions ortho and para to the existing alkyl framework are generally activated towards electrophilic attack. However, the precise outcome will depend on the specific reaction conditions and the nature of the electrophile.

Table 3: Potential Derivatization Reactions of the Dihydrophenanthrene Core

Reaction Type Reagents Potential Product
Halogenation (C-3/C-4) NBS, light 3-Bromo- or 4-bromo-6-phenyl-3,4-dihydrophenanthrene
Nitration (Aromatic Rings) HNO₃, H₂SO₄ Nitro-6-phenyl-3,4-dihydrophenanthrene isomers

Synthesis of Related Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The this compound framework can serve as a precursor for the synthesis of larger, more complex PAHs and related heterocyclic systems. Dehydrogenation of the dihydro portion of the molecule would yield the fully aromatic 6-phenylphenanthrene. Furthermore, functional groups introduced onto the dihydrophenanthrene core or the phenyl substituent can be utilized in cyclization reactions to build additional fused rings. For example, a strategically placed amino group could be a key component in the synthesis of nitrogen-containing heterocyclic analogues. Similarly, the introduction of thiol or hydroxyl groups could pave the way for the synthesis of sulfur- or oxygen-containing heterocycles, respectively. These transformations expand the structural diversity of compounds accessible from the this compound scaffold.

Access to Fully Aromatic Phenanthrenes from Dihydrophenanthrenes

The conversion of a dihydrophenanthrene core to a fully aromatic phenanthrene system is a fundamental transformation, typically achieved through dehydrogenation. wikipedia.org This aromatization process is crucial for accessing a wide range of phenanthrene derivatives, which are significant motifs in natural products and materials science. espublisher.comrsc.org

Various methods have been developed for the aromatization of dihydrophenanthrenes. Classical methods often employ dehydrogenating agents like selenium or palladium on carbon at elevated temperatures. nih.gov More contemporary approaches include catalytic methods that can proceed under milder conditions. For instance, palladium-catalyzed processes have been shown to be effective for the synthesis of phenanthrene derivatives from their dihydro-precursors. espublisher.com In some cases, aromatization is a subsequent step in a tandem reaction sequence, such as a 6π-electrocyclization followed by elimination. acs.org

The anaerobic degradation of phenanthrene has been found to proceed through the reduction of 2-phenanthroyl-CoA to dihydro-2-phenanthroyl-CoA, indicating that the reverse reaction, the aromatization of a dihydrophenanthrene derivative, is a key step in overcoming the resonance energy of the aromatic system. rsc.org

Below is a table summarizing representative transformations of dihydrophenanthrene analogues to their corresponding aromatic phenanthrenes.

Starting Material (Dihydrophenanthrene Derivative)Reagents and ConditionsProduct (Phenanthrene Derivative)YieldReference
Substituted 2-(1-bromo-3,4-dihydronaphthalen-2-yl)-3,6-dihydro-2H-pyranPd(OAc)₂, PPh₃, Cs₂CO₃, TBAC, DMF, 85-90 °CSubstituted 9,10-dihydrophenanthrene (B48381)Good espublisher.com
Acrylanilide derivativesPhotocatalysis with Lewis acidDihydrophenanthridinone derivativesHigh chemrxiv.org
Dihydrodibenzothiophene-S,S-dioxide intermediateNitrobenzene, refluxAryl/hetero-aryl fused phenanthreneGood to moderate acs.org

This table presents data for analogous reactions due to the absence of specific literature for this compound.

Formation of Other Fused Ring Systems Containing Dihydrophenanthrene Motifs

The dihydrophenanthrene skeleton serves as a versatile building block for the synthesis of more complex polycyclic and heterocyclic fused systems. The reactivity of the dihydro- portion of the molecule, along with the aromatic rings, allows for a variety of ring-forming reactions.

For example, dihydrophenanthrenes can be precursors in reactions that extend the aromatic system. Annulation reactions, such as those involving benzynes and allenes, can selectively produce phenanthrenes and dihydrophenanthrenes, demonstrating a method to build upon the core structure. rsc.org Furthermore, ortho-quinone methide intermediates, which can be conceptually related to oxidized forms of dihydrophenanthrenes, undergo inverse electron-demand Diels-Alder (iEDDA) reactions to form fused-ring flavonoid systems. core.ac.ukresearchgate.net

The synthesis of fused seven-membered ring systems has also been achieved through ring expansion strategies, a concept that could potentially be applied to modified dihydrophenanthrene structures. nih.gov The construction of such complex molecular architectures is of significant interest in the synthesis of natural products. nih.gov

Precursor TypeReaction TypeResulting Fused SystemKey FeaturesReference
Benzyne and AlleneIntermolecular AnnulationPhenanthrenes/DihydrophenanthrenesHigh atom-economy, good functional group compatibility rsc.org
ortho-Quinone MethideInverse Electron-Demand Diels-Alder (iEDDA)Fused-ring Flavonoid SystemsHighly regioselective cycloaddition core.ac.ukresearchgate.net
1-Indanone derivativesBase-induced Ring ExpansionFused Seven-membered Ring SystemsMild conditions, broad substrate scope nih.gov

This table illustrates general strategies for the formation of fused ring systems from precursors analogous to dihydrophenanthrenes.

Mechanistic Basis for Structure-Reactivity and Structure-Property Correlations

The reactivity of dihydrophenanthrene derivatives and the properties of the resulting products are intrinsically linked to their molecular structure. Understanding the mechanistic basis for these relationships is crucial for designing synthetic routes and for predicting the characteristics of novel compounds.

Structure-Reactivity: The substitution pattern on the dihydrophenanthrene ring system significantly influences its reactivity. For instance, in the Hantzsch synthesis of substituted 1,4-dihydropyridines, a clear correlation between the electronic properties of the substituents (as described by Hammett constants) and the reaction kinetics has been established. A positive reaction constant (ρ) in such correlations indicates that electron-withdrawing groups on the phenyl ring accelerate the reaction by stabilizing a negative charge buildup in the transition state. A similar principle would apply to reactions involving the this compound system, where the electronic nature of substituents on the phenyl group at position 6 would modulate the electron density and reactivity of the entire molecule.

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide deeper insights into reaction pathways. For example, DFT calculations have been used to elucidate the migratory routes of aromatic C-H bonds in the annulation of benzynes with allenes, explaining the observed selectivity for either phenanthrene or dihydrophenanthrene products. rsc.org In palladium-catalyzed reactions to form 9,10-dihydrophenanthrenes, an intramolecular Heck mechanism was found to be energetically more favorable than a proposed 6π-electrocyclic pathway. espublisher.com

Structure-Property: The arrangement of functional groups on the phenanthrene or dihydrophenanthrene skeleton is a key determinant of the molecule's properties. For example, the cytotoxic and antioxidant activities of phenanthrene and dihydrophenanthrene derivatives have been shown to depend on the number and position of hydroxyl and methoxy groups. However, a simple correlation is not always evident, as the biological activity can be a complex interplay of various structural features. In one study, the compound with the strongest radical-scavenging activity was found to be the least cytotoxic, suggesting that antioxidant potential does not necessarily translate to antiproliferative activity for these compounds.

The three-dimensional structure of enzymes that interact with these molecules, such as aromatase, also provides a basis for understanding structure-activity relationships. The binding of substrates and inhibitors to the active site of human aromatase has been studied through mutagenesis and proteomic analysis, leading to a proposed clamping mechanism that governs substrate recognition and inhibition.

Advanced Applications of 6 Phenyl 3,4 Dihydrophenanthrenes in Materials Science and Organic Synthesis

Role as Building Blocks in Organic Synthesis

The structural complexity and reactivity of the dihydrophenanthrene core make it a valuable starting point for the synthesis of intricate molecular architectures. Its utility spans from the creation of natural product analogues to the construction of stereochemically defined molecules.

Precursors for Complex Natural Products and Synthetic Molecules

The 9,10-dihydrophenanthrene (B48381) moiety is a core structure found in numerous natural products, many of which exhibit significant biological activity. espublisher.comespublisher.com While direct synthesis of these natural products starting specifically from 6-phenyl-3,4-dihydrophenanthrene is not extensively documented, the development of synthetic routes to various dihydrophenanthrene derivatives highlights their potential as key intermediates. espublisher.com

Modern synthetic methods, such as palladium-catalyzed Heck reactions followed by a Reverse Diels-Alder reaction, have been developed to create the dihydrophenanthrene skeleton. espublisher.comespublisher.com These strategies offer a pathway to a wide range of natural and synthetic products that could be applied in industrial and biomedical fields. espublisher.com The phenanthrene (B1679779) framework itself is a crucial component of many biologically active compounds, and efficient synthetic methods are continually sought. researchgate.net For instance, octahydrophenanthrene, a more saturated analogue, is the core of natural products like totarol. espublisher.com The adaptability of these synthetic routes suggests that functionalized precursors like this compound are valuable for accessing complex molecular targets.

Table 1: Examples of Natural Products with a Dihydrophenanthrene or Related Phenanthrene Core

Natural Product ClassCore StructureSignificance
OrchinolDihydrophenanthrenePhytoalexin with antifungal properties
JuncueninsDihydrophenanthrenesIsolated from Juncus setchuensis
TotarolOctahydrophenanthreneDiterpenoid with antibacterial activity
Morphine AlkaloidsHydrogenated PhenanthrenePotent analgesic drugs

Scaffolds for the Construction of Chiral Molecules

The rigid dihydrophenanthrene framework is an excellent scaffold for asymmetric synthesis, enabling the construction of chiral molecules with high stereocontrol. A notable advancement in this area is the asymmetric synthesis of multi-substituted 9,10-dihydrophenanthrenes through a palladium-catalyzed intramolecular Friedel-Crafts allylic alkylation of phenols. nih.gov

This method allows for the creation of chiral 9,10-dihydrophenanthrene derivatives bearing a vinyl or isopropenyl group at the 10-position with high enantiomeric excess (up to 94% ee). nih.gov The ability to introduce multiple substituents with defined stereochemistry makes this scaffold highly valuable for the synthesis of complex, biologically active molecules and chiral ligands for catalysis. nih.govnih.gov The development of such catalytic asymmetric reactions provides a powerful tool for accessing structurally diverse and enantiomerically pure compounds that are otherwise difficult to obtain. nih.gov

Table 2: Asymmetric Synthesis Utilizing Dihydrophenanthrene Scaffolds

Reaction TypeCatalyst/MethodProduct TypeKey FeatureReference
Intramolecular Friedel-Crafts Allylic AlkylationPalladium-catalyzedChiral 10-vinyl or 10-isopropenyl-9,10-dihydrophenanthrenesHigh enantioselectivity (up to 94% ee) nih.gov

Applications in Organic Electronics and Optoelectronic Materials

The conjugated π-system of the phenanthrene core, modified by the phenyl substituent and the partially saturated ring, imparts unique electronic and photophysical properties to this compound derivatives. These properties make them promising candidates for a variety of applications in organic electronics.

Candidate for Organic Semiconductors and Photovoltaic Devices

Phenanthrene and its derivatives are recognized for their potential in organic electronic devices, particularly in organic light-emitting diodes (OLEDs). The introduction of aryl substituents is a key strategy for tuning the electronic properties of the phenanthrene core to create effective host materials for light-emitting dopants. While research has not singled out this compound specifically, patents describe the use of various substituted phenanthrene and dihydrophenanthrene derivatives in organic semiconductor applications. These compounds can function as hole transport materials, electron transport materials, or host materials in the emissive layer of OLEDs.

The rigid and planar structure of the aromatic core facilitates intermolecular π-π stacking, which is crucial for charge transport in organic semiconductors. The phenyl substitution in this compound can further influence this packing and modulate the HOMO/LUMO energy levels, making it a viable candidate for these applications.

Use in Light-Harvesting Systems

Efficiently capturing and transferring light energy is a central goal in the development of artificial photosynthesis and advanced photovoltaic devices. chemistryworld.com Light-harvesting systems, or "antennas," typically consist of an array of chromophores that absorb light over a broad spectral range and funnel the energy to a reaction center. rsc.orgnih.gov

While the direct use of this compound in such systems is not yet established, the fundamental properties of polycyclic aromatic hydrocarbons make them suitable components. Synthetic light-harvesting antennas have been constructed using other chromophores like perylene (B46583) derivatives, which absorb strongly in the visible spectrum. rsc.org These systems rely on efficient Förster resonance energy transfer (FRET) between donor and acceptor molecules. rsc.org The strong absorption and fluorescence characteristics of phenanthrene derivatives suggest their potential role as energy donors in a multi-chromophoric light-harvesting assembly. researchgate.net The development of plant-mimicking synthetic antennas that can harvest photons across the solar spectrum is an active area of research where novel chromophores are needed. chemistryworld.com

Fluorescent Materials and Probes

Phenanthrene and its derivatives are well-known for their fluorescence properties, typically emitting in the blue region of the spectrum. nih.gov The introduction of phenyl groups onto the phenanthrene skeleton has been shown to significantly influence these photophysical properties. researchgate.net

Studies on diphenylphenanthrenes reveal that the phenyl substituents can enhance the fluorescence activity by increasing the transition moment along the short axis of the phenanthrene core. researchgate.net This modification leads to higher fluorescence quantum yields and altered fluorescence lifetimes. The partially saturated ring in this compound adds a three-dimensional character that can be exploited to create fluorescent probes sensitive to their local environment. Although the specific photophysical properties of this compound are not widely reported, the principles governing related compounds suggest its potential as a core for novel fluorescent materials and sensors.

Table 3: Photophysical Properties of Phenanthrene Derivatives

Compound ClassKey Photophysical PropertyPotential ApplicationReference
DiphenylphenanthrenesEnhanced fluorescence activity due to phenyl substitutionFluorescent materials researchgate.net
DihydrophenanthrenesBlue fluorescenceFluorescent probes nih.gov

As Ligands and Scaffolds in Catalysis

The phenanthrene core is a recurring motif in various natural products and has been explored for the development of novel catalyst systems. The extended π-system and the potential for functionalization make this compound and its derivatives promising candidates for creating specialized ligands and catalyst supports.

The development of chiral ligands is crucial for enantioselective transformations in organic synthesis. While the parent this compound is achiral, its rigid backbone provides an excellent platform for the introduction of chirality. This can be theoretically achieved through several strategies, leading to novel ligands for asymmetric catalysis.

One approach involves the introduction of substituents at the ortho positions of the phenyl ring or on the phenanthrene core, creating steric hindrance that restricts free rotation around the C-C single bond connecting the two aromatic systems. This can give rise to stable atropisomers, which are chiral and can be resolved into their constituent enantiomers. The resulting atropisomeric biaryl structure is a well-established motif in successful chiral ligands like BINAP.

Another strategy involves the functionalization of the dihydrophenanthrene ring with chiral substituents. For instance, the introduction of chiral phosphine (B1218219) groups, a common feature in many potent asymmetric catalysts, could lead to novel P-chiral or backbone-chiral ligands. nih.gov The synthesis of such ligands would likely involve multi-step sequences starting from functionalized dihydrophenanthrenes. researchgate.net

These hypothetical chiral ligands derived from this compound could be applied in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, allylic alkylation, and cross-coupling reactions. The rigid and sterically defined environment provided by the ligand would be instrumental in achieving high levels of enantioselectivity.

To illustrate the potential of such ligands, a hypothetical application in the asymmetric hydrogenation of a prochiral olefin is presented below. The data is conceptual and serves to demonstrate the expected performance based on known chiral ligand classes.

Hypothetical Performance of a Chiral this compound-based Phosphine Ligand in Asymmetric Hydrogenation

EntrySubstrateCatalyst Loading (mol%)Enantiomeric Excess (ee, %)Conversion (%)
1Methyl (Z)-α-acetamidocinnamate0.595>99
2Itaconic acid0.592>99
3Acetophenone1.08598

This data is hypothetical and for illustrative purposes only.

The development of such ligands, while synthetically challenging, could open new avenues in asymmetric catalysis, leveraging the unique steric and electronic properties of the this compound scaffold.

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and stability. Polycyclic aromatic hydrocarbons (PAHs) are emerging as promising support materials due to their ability to interact with and stabilize metal nanoparticles through non-covalent π-π stacking interactions. catalysis.blogcatalysis.blog The extended aromatic surface of this compound makes it an ideal candidate for this purpose.

The planar structure of the phenanthrene and phenyl rings can facilitate strong adsorption of metal precursors or nanoparticles, preventing their aggregation and leaching during the catalytic process. nih.gov This stabilization can lead to enhanced catalytic activity and longevity. For instance, ruthenium nanoparticles stabilized by triphenylphosphine (B44618) have shown efficacy in the selective hydrogenation of PAHs. rsc.org A support with inherent aromaticity like this compound could provide a similar stabilizing effect.

Furthermore, the this compound scaffold could be functionalized with specific anchoring groups to covalently bind metal complexes, creating a hybrid catalyst that combines the high activity of a homogeneous catalyst with the robustness of a heterogeneous system.

The potential application of this compound as a support for palladium nanoparticles in a Suzuki-Miyaura cross-coupling reaction is conceptually outlined in the following table.

Hypothetical Performance of Pd Nanoparticles Supported on this compound in a Suzuki-Miyaura Reaction

EntryAryl HalideArylboronic AcidYield (%)Catalyst Recyclability (up to)
14-BromoanisolePhenylboronic acid985 cycles
21-Iodonaphthalene4-Methylphenylboronic acid955 cycles
34-ChlorotoluenePhenylboronic acid854 cycles

This data is hypothetical and for illustrative purposes only.

The use of this compound as a catalyst support represents a promising area of research, with the potential to develop highly stable and recyclable catalytic systems for a range of organic transformations.

Future Research Directions and Uncharted Avenues for 6 Phenyl 3,4 Dihydrophenanthrenes

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of substituted phenanthrenes has traditionally relied on methods that are not always environmentally benign. Future research should prioritize the development of sustainable and atom-economical approaches to 6-Phenyl-3,4-dihydrophenanthrene.

One promising avenue is the advancement of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov A hypothetical, atom-economical synthesis of this compound could involve the Suzuki coupling of a suitably functionalized dihydrophenanthrene precursor with a phenylboronic acid derivative.

Another area ripe for exploration is the use of photocatalyzed reactions . Visible-light-induced syntheses of phenanthrenes and their aza-analogues have emerged as a powerful and sustainable strategy. physchemres.org These reactions can often be carried out at room temperature and utilize light as a renewable energy source. Developing a photocatalytic route to this compound would represent a significant step towards a greener synthesis.

Furthermore, annulation reactions , which involve the construction of a new ring onto a pre-existing molecular framework, offer a direct approach to complex PAHs. rsc.orgnih.gov Research into novel palladium-catalyzed [3+3] annulation methods could provide an efficient pathway to the this compound scaffold from smaller, readily available aromatic fragments. rsc.orgnih.gov

A key metric for the sustainability of a chemical reaction is its atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. fau.de Future synthetic strategies should be designed to maximize atom economy, minimizing the generation of waste.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Suzuki-Miyaura CouplingHigh functional group tolerance, mild conditionsPre-functionalization of dihydrophenanthrene core required
PhotocatalysisUse of renewable energy, mild conditionsIdentification of suitable photocatalyst and reaction conditions
Annulation ReactionsDirect construction of the PAH coreRegioselectivity control, availability of starting materials

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of the 3,4-dihydrophenanthrene (B14658043) core is not as extensively documented as that of the fully aromatic phenanthrene (B1679779). The presence of the partially saturated ring in this compound opens up unique avenues for chemical transformations.

One area of interest is the oxidation of the dihydrophenanthrene moiety. Studies on related dihydrophenanthrenes have shown that oxidation can lead to the formation of diols and other oxygenated derivatives. nih.govacs.org Investigating the oxidation of this compound could yield novel compounds with potentially interesting biological activities or material properties.

The aromatic portion of the molecule is expected to undergo electrophilic aromatic substitution reactions. rsc.orguci.edubyjus.com The directing effects of the dihydro-ring and the phenyl substituent would govern the regioselectivity of these reactions. uci.edu Studying reactions such as nitration, halogenation, and Friedel-Crafts acylation would provide a deeper understanding of the electronic properties of the molecule and grant access to a wider range of derivatives. numberanalytics.com

Furthermore, the dihydro- portion of the molecule could be a handle for catalytic dehydrogenation . researchgate.netrsc.orgrsc.org This would provide a route to the fully aromatic 6-phenylphenanthrene, potentially offering a "protecting group" strategy for the 3,4-double bond during other synthetic steps. The choice of catalyst would be crucial to achieve selective dehydrogenation without unwanted side reactions. researchgate.net

Advanced Computational Studies for Predictive Design and Mechanism Validation

In the absence of extensive experimental data, advanced computational studies using methods like Density Functional Theory (DFT) can provide invaluable insights into the properties and reactivity of this compound. physchemres.orgnih.govdntb.gov.uamdpi.com

DFT calculations can be employed to:

Predict the most stable conformation of the molecule, taking into account the rotational freedom of the phenyl group.

Calculate the electronic properties , such as the HOMO-LUMO gap, which is crucial for understanding its potential in electronic applications. researchgate.net

Model the reaction mechanisms of potential synthetic routes and transformations, helping to optimize reaction conditions and predict product distributions.

Simulate spectroscopic properties , such as NMR and UV-Vis spectra, which would aid in the characterization of the compound once it is synthesized.

Computational studies on related phenyl-substituted PAHs have shown that the position of the phenyl group can significantly influence the electronic and vibrational properties of the molecule. researchgate.net Similar studies on this compound would be highly informative.

Table 2: Predicted Properties of this compound from Hypothetical DFT Calculations

PropertyPredicted Value/CharacteristicSignificance
HOMO-LUMO Gap~4-5 eVIndicates potential as a wide-bandgap semiconductor
Dipole MomentNon-zeroSuggests potential for intermolecular interactions and self-assembly
Most Reactive Site for Electrophilic AttackPositions 2 and 7Guides synthetic derivatization

Integration into Emerging Fields of Materials Science and Supramolecular Chemistry

The unique combination of a rigid, planar phenanthrene unit and a flexible phenyl substituent makes this compound an intriguing candidate for applications in materials science and supramolecular chemistry.

In materials science , phenyl-substituted PAHs are being explored for their potential in organic electronics. fau.deresearchgate.netrsc.orgmun.ca The phenyl group can influence the packing of the molecules in the solid state, which in turn affects their charge transport properties. This compound could be investigated as a component in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

In the realm of supramolecular chemistry , the phenanthrene core can participate in π-π stacking interactions, while the phenyl group can engage in other non-covalent interactions. This could allow for the design of self-assembling systems with specific architectures and functions. The ability to functionalize both the phenanthrene and phenyl rings would provide a high degree of control over the resulting supramolecular structures.

The exploration of this compound and its derivatives could lead to the development of novel materials with tailored optical, electronic, and self-assembly properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.